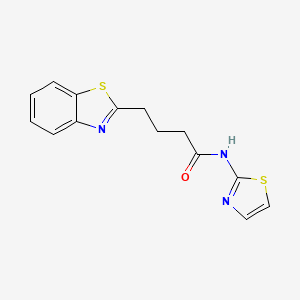

4-(1,3-benzothiazol-2-yl)-N-(1,3-thiazol-2-yl)butanamide

Description

Properties

IUPAC Name |

4-(1,3-benzothiazol-2-yl)-N-(1,3-thiazol-2-yl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3OS2/c18-12(17-14-15-8-9-19-14)6-3-7-13-16-10-4-1-2-5-11(10)20-13/h1-2,4-5,8-9H,3,6-7H2,(H,15,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KERMDPUHKYSJJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)CCCC(=O)NC3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(1,3-benzothiazol-2-yl)-N-(1,3-thiazol-2-yl)butanamide is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and mechanisms of action, supported by data tables and relevant case studies.

Overview of the Compound

Chemical Structure and Properties:

- IUPAC Name: this compound

- Molecular Formula: C13H10N4OS2

- Molecular Weight: 286.37 g/mol

This compound features both benzothiazole and thiazole moieties, which are known for their diverse pharmacological properties.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of Benzothiazole and Thiazole Rings: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide followed by oxidation. The thiazole ring is formed by reacting α-haloketones with thiourea.

- Coupling Reactions: The benzothiazole and thiazole rings are coupled using suitable linkers.

- Final Amide Formation: The butanamide structure is introduced through acylation reactions.

Antimicrobial Properties

Research indicates that derivatives of benzothiazoles exhibit potent antimicrobial activity. For instance, compounds similar to this compound have been shown to inhibit the growth of various microorganisms by disrupting folic acid synthesis pathways .

Anticancer Activity

A study highlighted the cytotoxic effects of related benzothiazole compounds against cancer cell lines. The mechanism appears to involve apoptosis induction in cancer cells, suggesting potential use in cancer therapy .

Neuropharmacological Effects

Benzothiazole derivatives have also been evaluated for their neuropharmacological effects. A series of studies on similar compounds demonstrated anticonvulsant activity without significant neurotoxicity or liver toxicity .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways: These compounds may inhibit enzymes involved in folate metabolism, which is crucial for microbial growth.

- Induction of Apoptosis: In cancer cells, the compound may trigger apoptotic pathways leading to cell death.

Case Studies and Research Findings

| Study | Findings | |

|---|---|---|

| Zablotskaya et al., 2013 | Investigated N-(1,3-benzothiazol-2-yl) derivatives for cytotoxicity | Identified significant anticancer activity in vitro |

| MDPI Research (2020) | Evaluated a series of benzothiazole compounds for antimicrobial activity | Confirmed strong inhibition against pathogenic bacteria |

| PubMed Study (2008) | Assessed anticonvulsant properties in animal models | Demonstrated efficacy with minimal side effects |

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential in various therapeutic areas:

Antimicrobial Activity

Recent studies indicate that 4-(1,3-benzothiazol-2-yl)-N-(1,3-thiazol-2-yl)butanamide exhibits significant antibacterial and antifungal properties. For instance:

- Antibacterial Studies : It has demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism involves inhibiting bacterial cell wall synthesis.

- Antifungal Properties : The compound has been evaluated against Candida albicans, showing inhibition rates comparable to standard antifungal agents.

Anticancer Potential

Research has also focused on its anticancer properties:

- Cell Viability Assays : Studies on cancer cell lines (e.g., MCF-7 for breast cancer) reveal that the compound can significantly reduce cell viability.

- Mechanism of Action : It appears to affect signaling pathways related to cell growth and apoptosis.

Biological Applications

The compound's unique structure allows it to interact with various biological targets:

- Anti-inflammatory Effects : Investigations into its anti-inflammatory properties suggest potential therapeutic applications in treating inflammatory diseases by inhibiting cyclooxygenase enzymes.

Case Study 1: Antimicrobial Activity

Objective : Evaluate the antimicrobial efficacy of the compound.

Methodology : Tested against a panel of bacterial and fungal strains using standard microbiological techniques.

Findings : Showed potent antimicrobial activity with minimal inhibitory concentrations lower than those of conventional antibiotics.

Case Study 2: Cancer Cell Line Study

Objective : Assess the anticancer effects on breast cancer cells.

Methodology : Utilized CCK-8 assays to measure cell viability post-treatment.

Findings : Indicated significant reduction in cell viability, suggesting potential as an anticancer agent.

Industrial Applications

The compound is also being explored for its potential in materials science:

- Polymer Development : Its chemical properties may be harnessed in creating new materials with specific characteristics, such as enhanced durability or unique thermal properties.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

Table 1: Structural Comparison of Benzothiazole-Thiazole Derivatives

Key Observations :

Key Findings :

- Triazole-benzothiazole hybrids (e.g., ) exhibit antibacterial activity comparable to ampicillin, driven by 6-fluoro/6-methyl substituents on benzothiazole .

- The dichlorophenyl analog in shows promise in anti-inflammatory applications, suggesting that halogenation enhances bioactivity .

- NLO properties in highlight non-biological applications of benzothiazole-amide derivatives, dependent on π-conjugation and crystal packing .

Q & A

Basic: What are the recommended synthetic routes for preparing 4-(1,3-benzothiazol-2-yl)-N-(1,3-thiazol-2-yl)butanamide?

The synthesis typically involves multi-step reactions, starting with functionalization of the benzothiazole and thiazole cores. Key steps include:

- Amide bond formation : Reacting a benzothiazole-containing carboxylic acid derivative (e.g., 1,3-benzothiazole-2-carbonyl chloride) with 1,3-thiazol-2-amine under basic conditions (e.g., pyridine or triethylamine) .

- Purification : Column chromatography or recrystallization from methanol/ethanol to isolate the final product .

- Yield optimization : Microwave-assisted synthesis can reduce reaction times and improve yields compared to traditional reflux methods .

Methodological Note : Monitor reactions using TLC (e.g., silica gel plates with ethyl acetate/hexane mobile phase) and confirm purity via HPLC or NMR (e.g., absence of unreacted amine peaks at δ 6.5–7.5 ppm) .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- NMR spectroscopy :

- ¹H NMR : Confirm the presence of thiazole protons (δ 7.2–8.1 ppm) and amide NH (δ 10.1–10.5 ppm) .

- ¹³C NMR : Identify carbonyl carbons (δ 165–170 ppm) and aromatic carbons (δ 110–150 ppm) .

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve hydrogen-bonding patterns (e.g., N–H···N interactions stabilizing the crystal lattice) .

- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ ion at m/z 342.2) .

Advanced: How can researchers address contradictory biological activity data across studies?

Discrepancies in reported bioactivity (e.g., IC₅₀ values) may arise from:

- Assay variability : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times .

- Solubility issues : Use DMSO stocks ≤0.1% to avoid cytotoxicity artifacts .

- Metabolic stability : Perform liver microsome assays to assess compound degradation .

Example : A study showing weak kinase inhibition (IC₅₀ >10 μM) might conflict with another reporting sub-micromolar activity due to differences in ATP concentration (1 mM vs. 100 μM) in kinase assays .

Advanced: What strategies optimize the compound’s interaction with biological targets?

- Structure-activity relationship (SAR) :

- Modify the butanamide linker length to balance flexibility and rigidity for target binding .

- Introduce electron-withdrawing groups (e.g., -F, -NO₂) on the benzothiazole ring to enhance π-stacking with enzyme active sites .

- Docking studies : Use AutoDock Vina to predict binding poses with targets like PARP-1 or EGFR .

- Synergistic assays : Test combinations with known inhibitors (e.g., cisplatin in cancer models) to identify additive effects .

Advanced: How do hydrogen-bonding patterns in the crystal structure influence physicochemical properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.